Product packaging for 5-Hexenoic acid, 3-oxo-, methyl ester(Cat. No.:CAS No. 100636-39-3)

5-Hexenoic acid, 3-oxo-, methyl ester

Cat. No.: B14069471
CAS No.: 100636-39-3
M. Wt: 142.15 g/mol
InChI Key: RWTBUPAPBAYJBO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation of 5-Hexenoic Acid, 3-Oxo-, Methyl Ester

The compound "this compound" is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The name denotes a six-carbon chain ("hex") with a carbon-carbon double bond starting at carbon 5 ("5-en"). The parent carboxylic acid ("-oic acid") is modified to a methyl ester ("methyl ester"). A ketone functional group is located at the third carbon position ("3-oxo").

The structure of this compound contains a β-keto ester moiety, a structural motif known for its unique reactivity. The presence of the carbonyl group at the β-position relative to the ester group makes the α-protons (on carbon 2) acidic and susceptible to deprotonation, leading to the formation of a resonance-stabilized enolate. This characteristic is fundamental to the chemistry of β-keto esters.

Table 1: Physicochemical Properties of this compound (Computed)

Property Value
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name methyl 3-oxo-5-hexenoate
Canonical SMILES COC(=O)CC(=O)C=C

Note: The data in this table is based on computational predictions as experimental data for this specific isomer is not widely documented.

Historical Context of Beta-Keto Ester Chemistry and Related Unsaturated Systems in Organic Synthesis

The chemistry of β-keto esters is a cornerstone of classical organic synthesis, with its roots tracing back to the 19th century. A pivotal moment in the history of this compound class was the discovery of the Claisen condensation in 1887 by German chemist Rainer Ludwig Claisen. This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester, a fundamental carbon-carbon bond-forming reaction that has been a mainstay in organic synthesis for over a century. Variations such as the Dieckmann condensation, an intramolecular Claisen condensation, further expanded the utility of this chemistry for forming cyclic β-keto esters.

The 20th century saw significant advancements in understanding and utilizing the reactivity of β-keto esters. Their utility was further enhanced by the development of transition metal catalysis. In the early 1960s, extensive research into organopalladium chemistry began to emerge. nih.gov A significant development in this area has been the use of palladium complexes to catalyze a variety of reactions involving the allylic esters of β-keto acids. nih.gov These palladium-catalyzed reactions, which often proceed via the formation of palladium enolates, have provided novel synthetic methodologies that were not achievable through conventional methods. nih.gov

The study of unsaturated systems related to β-keto esters also has a rich history. The ability to introduce unsaturation at various positions relative to the keto and ester groups has greatly expanded the synthetic potential of these molecules, allowing for their participation in a wider range of reactions, including cycloadditions and conjugate additions.

Current Research Landscape and Emerging Trends in the Study of this compound

In contemporary organic synthesis, there is a strong emphasis on the development of stereoselective and efficient reactions. Unsaturated β-keto esters, including the γ,δ-unsaturated class to which this compound belongs, are at the forefront of this research. These compounds are recognized as highly versatile building blocks. guidechem.com

A significant trend is the use of organocatalysis for the asymmetric transformation of unsaturated β-keto esters. guidechem.com Organocatalysts, which are small organic molecules, can induce high levels of enantioselectivity in reactions, providing access to chiral molecules that are crucial in medicinal chemistry and materials science. For instance, recent research has demonstrated the asymmetric peroxidation of γ,δ-unsaturated β-keto esters using cinchona-derived organocatalysts, leading to the formation of chiral δ-peroxy-β-keto esters with high enantiomeric ratios. guidechem.com This methodology opens up new pathways to chiral 1,2-dioxolanes, a structural motif found in many bioactive natural products. guidechem.com

Furthermore, unsaturated β-keto esters are being explored as versatile electrophiles in organocatalytic cascade reactions. nih.gov These reactions can generate multiple stereocenters in a single synthetic operation with high stereoselectivity, which is a highly desirable feature in modern organic synthesis for building molecular complexity efficiently. nih.gov The reactivity of the carbon-carbon double bond in conjunction with the β-keto ester functionality allows for a diverse range of transformations, making these compounds valuable synthons for the synthesis of complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B14069471 5-Hexenoic acid, 3-oxo-, methyl ester CAS No. 100636-39-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100636-39-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-oxohex-5-enoate

InChI

InChI=1S/C7H10O3/c1-3-4-6(8)5-7(9)10-2/h3H,1,4-5H2,2H3

InChI Key

RWTBUPAPBAYJBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC=C

Origin of Product

United States

Synthetic Methodologies for 5 Hexenoic Acid, 3 Oxo , Methyl Ester

Established Synthetic Routes and Retrosynthetic Analysis

The synthesis of 5-Hexenoic acid, 3-oxo-, methyl ester can be approached through several well-established methodologies in organic chemistry. A logical retrosynthetic analysis reveals key bond disconnections that point toward feasible starting materials and reactions. The primary disconnection is at the α-carbon, suggesting either a Claisen-type condensation or an acylation reaction as the final carbon-carbon bond-forming step.

Retrosynthetic Analysis of this compound

graph TD A["this compound"] --> B{"Cα-Cβ Bond Disconnection"}; B --> C["Claisen-Type Condensation"]; B --> D["Acylation of a Keto Ester"]; C --> E["Methyl acetate (B1210297) + Methyl 4-pentenoate"]; D --> F["Methyl acetoacetate (B1235776) + Allyl halide or equivalent"];

Claisen-Type Condensations and Variants

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters. researchgate.netmdpi.comnih.gov In the context of synthesizing this compound, a crossed Claisen condensation between methyl acetate and methyl 4-pentenoate would be a direct approach. researchgate.net In this reaction, a strong base, such as sodium methoxide (B1231860), is used to deprotonate the α-carbon of methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 4-pentenoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.

Reaction Scheme: Crossed Claisen Condensation Methyl acetate + Methyl 4-pentenoate → this compound

A critical consideration in crossed Claisen condensations is the prevention of self-condensation of the enolizable ester (methyl acetate in this case). researchgate.net This is typically achieved by using a non-enolizable ester as the electrophile or by slowly adding the enolizable ester to a mixture of the non-enolizable ester and the base. However, as methyl 4-pentenoate is enolizable, careful control of reaction conditions, such as temperature and stoichiometry, would be necessary to favor the desired crossed product.

Reactants Base Typical Conditions Expected Yield
Methyl acetate, Methyl 4-pentenoateSodium methoxideAnhydrous methanol (B129727), refluxModerate

Acylation Reactions Leading to Beta-Keto Esters

An alternative and often more controlled method for synthesizing β-keto esters is through the acylation of a pre-formed enolate. lookchem.comnih.gov For the synthesis of this compound, two primary strategies emerge from this approach:

Acylation of a malonic ester derivative followed by decarboxylation: This involves the acylation of a malonate, such as dimethyl malonate, with 4-pentenoyl chloride, followed by a decarboxylation step.

Direct alkylation of a β-keto ester: This is a more direct route involving the alkylation of the enolate of a simpler β-keto ester, such as methyl acetoacetate, with an allyl halide. google.com

The alkylation of methyl acetoacetate is a particularly common and effective method. google.com The reaction proceeds by treating methyl acetoacetate with a base, such as sodium ethoxide, to form the enolate, which is then reacted with an electrophile like allyl bromide. This introduces the three-carbon chain containing the terminal alkene. One publication reports a 94.7% yield for the reaction of methyl acetoacetate with allyl bromide in the presence of a phase transfer catalyst. google.com

Reactants Base Electrophile Typical Conditions Reported Yield
Methyl acetoacetateSodium ethoxideAllyl bromideEthanol (B145695), refluxHigh
Methyl acetoacetateK₂CO₃Allyl bromidePhase Transfer Catalyst94.7% google.com

Strategies for Introducing the Terminal Alkene Moiety

The terminal alkene in this compound is a key functional group that can be introduced in several ways:

From the start: By using a precursor that already contains the allyl group, such as methyl 4-pentenoate in a Claisen condensation or allyl bromide in an alkylation reaction. researchgate.netgoogle.com

Through elimination reactions: A less direct approach would involve starting with a saturated or otherwise functionalized precursor and then creating the double bond through an elimination reaction. For instance, a precursor with a leaving group at the 5- or 6-position could undergo elimination to form the terminal alkene.

Metathesis reactions: Olefin metathesis could potentially be used to construct the terminal alkene, although this would likely be a more complex and less atom-economical approach for this particular molecule.

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks to improve upon established methods by enhancing efficiency, selectivity, and sustainability.

Catalytic Asymmetric Synthesis and Enantioselective Routes

The development of enantiomerically pure compounds is of great importance in various fields. For this compound, the creation of a chiral center at the α-position can be achieved through several advanced catalytic methods.

Asymmetric Alkylation: The use of chiral catalysts in the alkylation of β-keto esters can lead to the formation of one enantiomer in excess. Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for this purpose. researchgate.netnih.gov These reactions often employ chiral phosphine (B1218219) ligands to create a chiral environment around the metal center, which directs the approach of the nucleophile to the allyl substrate.

Enzymatic Resolutions: Lipases are enzymes that can catalyze the hydrolysis or transesterification of esters with high enantioselectivity. mdpi.comnih.gov A racemic mixture of this compound could potentially be resolved by a lipase (B570770) that selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. nih.gov This approach offers a green alternative to traditional chemical resolutions. mdpi.com

Method Catalyst/Enzyme Chiral Source Expected Outcome
Asymmetric Allylic AlkylationPalladium complexChiral phosphine ligandEnantioenriched product
Enzymatic Kinetic ResolutionLipase (e.g., from Candida antarctica)Enzyme's chiral active siteSeparation of enantiomers

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Claisen condensations and direct alkylations generally have good atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using ethanol as a solvent instead of chlorinated hydrocarbons.

Catalysis: The use of catalysts, especially recyclable ones like solid acid catalysts or enzymes, is a key principle of green chemistry. researchgate.net These can reduce the amount of waste generated compared to stoichiometric reagents.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis. niscpr.res.innih.govresearchgate.net Microwave irradiation can often significantly reduce reaction times and improve yields in reactions like the Claisen-Schmidt condensation, a related reaction to the Claisen condensation. nih.govresearchgate.net

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry to the synthesis of this compound offers potential advantages in terms of safety, scalability, and reaction control. While a specific continuous flow synthesis for this exact molecule is not extensively documented, the principles of flow chemistry can be applied to the key bond-forming reactions involved in its synthesis, such as the formation of the β-keto ester moiety.

Continuous flow systems are well-suited for reactions that are highly exothermic or involve unstable intermediates. The synthesis of β-keto esters, a core structural feature of the target molecule, has been successfully demonstrated in flow reactors. acs.orgthieme-connect.com These processes often involve the reaction of an enolate equivalent with an acylating agent. In a continuous setup, reagents can be pumped and mixed in a microreactor, allowing for precise control of reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields and selectivities compared to traditional batch processes. rsc.org

For instance, a plausible flow-based approach to a key intermediate could involve the continuous generation of a lithium enolate from a suitable precursor, which is then immediately reacted with another reagent in a subsequent flow module. researchgate.net This strategy minimizes the decomposition of the unstable enolate. The construction of the α,β-unsaturated ester portion of the molecule can also be envisioned in a continuous flow system, potentially through a catalyzed olefination reaction. rsc.org The integration of these steps into a multi-step continuous flow synthesis could provide a streamlined and efficient route to this compound. rsc.org

Table 1: Potential Flow Chemistry Approaches for Key Transformations

TransformationReagents/CatalystsPotential Advantages in Flow
β-Keto Ester FormationEster Enolate + Acylating AgentPrecise temperature control, safe handling of reactive intermediates, improved selectivity. acs.orgthieme-connect.com
α,β-Unsaturated System FormationAldehyde/Ketone + Phosphonate Ylide (Horner-Wadsworth-Emmons)Controlled reaction conditions, potential for in-line purification. rsc.org

Precursor Synthesis and Derivatization Strategies

The efficient synthesis of this compound relies heavily on the availability of key starting materials. Furthermore, the ability to generate structurally related analogs is crucial for research purposes, such as structure-activity relationship studies.

A logical retrosynthetic analysis of this compound suggests that it can be constructed from simpler, commercially available precursors. A common strategy for the formation of β-keto esters is the Claisen condensation. In this context, methyl acetoacetate and a suitable three-carbon electrophile containing a terminal double bond could be employed. Alternatively, the reaction between the enolate of methyl acetate and an appropriate acyl donor is another viable route.

Methyl Acetoacetate: This key precursor can be synthesized through several established methods. Industrially, it is often produced as a byproduct of acetic acid synthesis via the carbonylation of methanol. atamanchemicals.com Laboratory-scale preparations frequently involve the Claisen condensation of methyl acetate in the presence of a strong base like sodium methoxide. cnchemshop.com Another approach is the transesterification of ethyl acetoacetate with methanol, which can be catalyzed by either an acid or a base. cnchemshop.com

Methyl Acrylate (B77674): This is another fundamental building block. The industrial production of methyl acrylate typically involves the esterification of acrylic acid with methanol, often catalyzed by an acid. wikipedia.org An alternative one-step synthesis involves the reaction of methyl acetate with formaldehyde (B43269) over a suitable catalyst in a fluidized bed reactor. acs.org

Table 2: Synthesis of Key Precursors

PrecursorSynthetic MethodKey Reagents
Methyl AcetoacetateClaisen CondensationMethyl acetate, Sodium methoxide cnchemshop.com
TransesterificationEthyl acetoacetate, Methanol, Acid/Base catalyst cnchemshop.com
Methyl AcrylateEsterificationAcrylic acid, Methanol, Acid catalyst wikipedia.org
Aldol-type CondensationMethyl acetate, Formaldehyde, Catalyst acs.org

The synthesis of structurally related analogs of this compound is essential for exploring its chemical and biological properties. Modifications can be introduced at various positions of the molecule, such as altering the ester group, substituting the carbon backbone, or modifying the terminal double bond.

Ester Analogs: A straightforward modification is the variation of the ester group. For example, Ethyl 3-oxo-5-hexenoate can be synthesized using a similar strategy to the methyl ester, but employing ethyl acetoacetate or ethyl acetate as the starting material. The synthesis of Ethyl 5-methyl-3-oxohexanoate has been reported, indicating that substitutions on the carbon chain are well-tolerated.

Backbone Modifications: Introducing substituents along the carbon chain can provide valuable insights into structure-activity relationships. For instance, the synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester has been achieved through the ozonolysis of isophorone (B1672270) followed by esterification. prepchem.com This demonstrates a method for introducing gem-dimethyl groups at the 3-position.

Functional Group Modifications: The keto and alkene functionalities also present opportunities for modification. For example, the synthesis of ethyl 3,3-difluoro-2-oxo-5-hexenoate introduces fluorine atoms at the 3-position, which can significantly alter the electronic properties of the molecule.

General methods for the synthesis of substituted β-keto esters often involve the acylation of enolates derived from ketones or esters. organic-chemistry.org The choice of the starting materials and the reaction conditions allows for a high degree of control over the final structure of the analog.

Table 3: Examples of Structurally Related Analogs

Analog NameKey Structural DifferencePotential Synthetic Precursors
Ethyl 3-oxo-5-hexenoateEthyl ester instead of methyl esterEthyl acetoacetate, 3-bromopropene
Ethyl 5-methyl-3-oxohexanoateEthyl ester and methyl group at C5Ethyl isovaleroylacetate
3,3-Dimethyl-5-oxo-hexanoic acid ethyl esterGem-dimethyl group at C3Isophorone prepchem.com
Ethyl 3,3-difluoro-2-oxo-5-hexenoateDifluoro substitution at C3Not specified

Chemical Reactivity and Mechanistic Studies

Reactions at the Beta-Keto Ester Moiety

The beta-keto ester functional group is the primary site for a variety of chemical transformations, including enolization, nucleophilic additions, condensations, and decarboxylation.

While specific spectroscopic or computational studies on the enolization and tautomerism of methyl 3-oxo-5-hexenoate are not extensively documented in publicly available literature, its behavior can be inferred from the general principles governing beta-keto esters. These compounds exist in a tautomeric equilibrium between the keto and enol forms.

The presence of alpha-hydrogens (at the C4 position) allows for the formation of an enolate under basic conditions or an enol under acidic conditions. The equilibrium position is influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding. For methyl 3-oxo-5-hexenoate, two possible enol tautomers could be formed. The stability of these enols would be influenced by the substitution pattern of the double bond.

Table 1: Potential Enol Tautomers of Methyl 3-oxo-5-hexenoate

TautomerStructureNotes
Keto formKeto form of Methyl 3-oxo-5-hexenoateThe generally more stable tautomer.
Enol form 1Enol form 1 of Methyl 3-oxo-5-hexenoateInternal double bond.
Enol form 2Enol form 2 of Methyl 3-oxo-5-hexenoateConjugated double bond with the ester.

It is generally expected that the keto form is the predominant species at equilibrium for simple beta-keto esters.

The electrophilic carbonyl carbon of the ketone in methyl 3-oxo-5-hexenoate is susceptible to nucleophilic attack. A notable and well-documented reaction is its reduction.

Biocatalytic Reduction: A significant body of research has focused on the chemo- and enantioselective reduction of the keto group in methyl 3-oxo-5-hexenoate. Baker's yeast (Saccharomyces cerevisiae) has been effectively employed as a biocatalyst for this transformation. This enzymatic reduction selectively reduces the ketone to a hydroxyl group, affording methyl (R)-3-hydroxy-5-hexenoate with high enantiomeric excess. researchgate.net This reaction is of considerable interest as the resulting chiral hydroxy ester is a valuable building block for the synthesis of various natural products and pharmaceuticals.

Table 2: Baker's Yeast Reduction of Methyl 3-oxo-5-hexenoate

SubstrateReagent/CatalystProductEnantiomeric Excess (ee)Reference
Methyl 3-oxo-5-hexenoateSaccharomyces cerevisiae (Baker's yeast)Methyl (R)-3-hydroxy-5-hexenoate>95% researchgate.net

This stereoselective reduction highlights the utility of biocatalysis in accessing chiral molecules from prochiral precursors.

The enolizable nature of the beta-keto ester moiety allows it to participate in various condensation and cyclization reactions. While specific examples for methyl 3-oxo-5-hexenoate are not widely reported, its reactivity can be predicted based on established chemical principles.

The resulting product from the aforementioned Baker's yeast reduction, methyl (R)-3-hydroxy-5-hexenoate, can undergo intramolecular cyclization to form lactones. This transformation is a key step in the synthesis of various biologically active compounds.

Furthermore, the enolate of methyl 3-oxo-5-hexenoate can act as a nucleophile in condensation reactions such as the aldol or Claisen condensations, reacting with suitable electrophiles to form new carbon-carbon bonds.

The beta-keto ester functionality allows for decarboxylation upon hydrolysis of the ester to the corresponding beta-keto acid. While there are no specific studies detailing the decarboxylation of 5-hexenoic acid, 3-oxo-, the mechanism is well-established for beta-keto acids in general.

The process typically involves heating the beta-keto acid, which facilitates a cyclic transition state leading to the loss of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable ketone. In the case of 5-hexenoic acid, 3-oxo-, decarboxylation would be expected to yield 4-penten-2-one.

Reactions Involving the Terminal Alkene Functionality

The terminal alkene in methyl 3-oxo-5-hexenoate provides another site for chemical modification, primarily through addition reactions.

The electron-rich double bond of the terminal alkene is susceptible to attack by electrophiles. A range of electrophilic addition reactions can be envisaged for methyl 3-oxo-5-hexenoate, although specific examples are not prevalent in the literature.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected to proceed via a cyclic halonium ion intermediate, leading to the corresponding dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon (C6) and the halide adding to the more substituted carbon (C5).

Hydration: Acid-catalyzed hydration of the terminal alkene would also be expected to follow Markovnikov's rule, yielding a secondary alcohol at the C5 position.

The presence of the beta-keto ester moiety could potentially influence the regioselectivity and stereoselectivity of these addition reactions, although specific studies on methyl 3-oxo-5-hexenoate are needed to confirm these predictions.

Radical Reactions and Polymerization Pathways

The carbon-hydrogen bonds of the methylene group situated between the ketone and the ester functionalities (the α-position) are acidic and can be homolytically cleaved to generate a stabilized α-carbon radical. This radical can then engage in various reactions, most notably intramolecular cyclization.

Manganese(III)-based oxidative free-radical cyclization is a well-established method for forming cyclic systems from unsaturated β-keto esters. brandeis.edu In a reaction analogous to that studied by Snider and coworkers, treatment of a compound like methyl 3-oxo-5-hexenoate with a manganese(III) oxidant, such as manganese(III) acetate (B1210297), would be expected to generate an enol radical. This intermediate can then undergo an intramolecular 5-exo-trig cyclization onto the terminal double bond to form a five-membered ring. The resulting radical intermediate can be further oxidized to a stable product. brandeis.edu More contemporary approaches utilize photoredox catalysis to achieve similar cyclizations under milder conditions. nih.govacs.org These reactions often exhibit high regio- and stereoselectivity. nih.govacs.org

In the context of polymerization, the terminal vinyl group of methyl 3-oxo-5-hexenoate can participate in radical polymerization. Vinyl ketones are known to undergo radical polymerization, which can be initiated by various means, including photochemically or through the use of radical initiators. rsc.orgrsc.orgresearchgate.netmdpi.comwikipedia.org The polymerization of vinyl ketones can be controlled using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. rsc.orgresearchgate.netmdpi.com By analogy, it is expected that methyl 3-oxo-5-hexenoate could be polymerized or copolymerized to produce functional polymers bearing a β-keto ester in the side chain.

Olefin Metathesis and Related Transformations

The terminal double bond in methyl 3-oxo-5-hexenoate is a suitable substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. scispace.com

Olefin metathesis reactions can be broadly categorized into several types, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). scispace.com For a molecule like methyl 3-oxo-5-hexenoate, cross-metathesis with another olefin, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, could be employed to introduce a different substituent at the terminus of the hexenoyl chain. researchgate.netnih.gov

Furthermore, a related transformation known as carbonyl-olefin metathesis has emerged as a method for the synthesis of cyclic compounds. mdpi.comrsc.orgnih.govmdpi.comwikipedia.org While classical olefin metathesis involves the exchange of alkylidene groups between two alkenes, carbonyl-olefin metathesis involves the formal exchange of an alkylidene group of an olefin with the oxo group of a carbonyl. This can be achieved through various mechanisms, including photochemical [2+2] cycloaddition followed by fragmentation, or through metal-mediated processes. wikipedia.org For methyl 3-oxo-5-hexenoate, an intramolecular carbonyl-olefin metathesis could potentially lead to the formation of a cyclic enol ether, although this would likely require specific catalysts and conditions to overcome the typically high activation barrier. rsc.org

Metathesis Reaction Type Potential Application with Methyl 3-oxo-5-hexenoate Expected Product Type
Cross-MetathesisReaction with a terminal alkene (e.g., ethylene)Modification of the terminal alkene
Ring-Closing MetathesisNot directly applicable (requires a diene)-
Carbonyl-Olefin MetathesisIntramolecular reaction between the ketone and the terminal alkeneCyclic enol ether

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The structure of methyl 3-oxo-5-hexenoate allows for its potential participation in several types of pericyclic reactions.

The enol form of the β-keto ester possesses a conjugated system that could act as a diene in a Diels-Alder reaction. However, the terminal double bond is not activated by an electron-withdrawing group, making it a relatively poor dienophile for a standard Diels-Alder reaction. Conversely, the carbonyl group of the ketone can act as a dienophile in a hetero-Diels-Alder reaction. For instance, reaction with a conjugated diene in the presence of a Lewis acid catalyst could lead to the formation of a dihydropyran ring. wikipedia.org The reactivity of related α,β-unsaturated keto esters in Diels-Alder reactions has been demonstrated, suggesting that under appropriate conditions, methyl 3-oxo-5-hexenoate could undergo cycloaddition reactions. researchgate.netdtu.dk

Rearrangements involving the enol or enolate form of the β-keto ester are also plausible. For example, under basic conditions, deprotonation at the α-carbon followed by intramolecular Michael addition to the terminal double bond could potentially lead to the formation of a cyclopropyl or cyclobutyl ring system, depending on the regioselectivity of the attack. However, such reactions are highly dependent on the reaction conditions and the stability of the resulting ring systems.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of radical addition to the terminal double bond would be influenced by the stability of the radical intermediates formed. researchgate.netsciencepublishinggroup.com The rate of intramolecular radical cyclization would depend on the length of the tether between the radical center and the double bond, with 5-exo cyclizations generally being kinetically favored according to Baldwin's rules.

The thermodynamics of olefin metathesis reactions are often close to thermoneutral, with the position of the equilibrium being driven by factors such as the removal of a volatile byproduct (e.g., ethylene in cross-metathesis) or the release of ring strain in ring-opening metathesis polymerization. scispace.comkaust.edu.sa For a potential intramolecular carbonyl-olefin metathesis, the thermodynamic stability of the resulting cyclic enol ether would be a key driving force.

Pericyclic reactions are governed by the principles of orbital symmetry, and their feasibility can often be predicted by the Woodward-Hoffmann rules. The thermodynamics of Diels-Alder reactions are typically favorable due to the conversion of two π-bonds into two stronger σ-bonds.

Reaction Type Key Kinetic Factors Key Thermodynamic Factors
Radical CyclizationRate of radical formation, regioselectivity of cyclization (e.g., 5-exo vs. 6-endo)Stability of the cyclic product
Olefin MetathesisCatalyst activity, substrate steric hindranceEquilibrium position (driven by byproduct removal or ring strain)
Diels-Alder ReactionFrontier molecular orbital energies of the diene and dienophileFavorable enthalpy change from π-bond to σ-bond conversion

Applications As a Building Block in Complex Molecule Synthesis

Role in the Total Synthesis of Natural Products (excluding human clinical relevance)

A significant application of methyl 3-oxo-5-hexenoate is in the chemoenzymatic synthesis of chiral synthons for natural product analogues. The compound serves as a prochiral substrate for enantioselective reduction, a key step in building stereochemically complex molecules.

One of the most well-documented uses is the Baker's yeast (Saccharomyces cerevisiae) mediated reduction of the ketone at the C-3 position. This biotransformation selectively produces the corresponding chiral hydroxy-ester, methyl (3R)-3-hydroxy-5-hexenoate, with high enantiomeric excess. researchgate.netpsu.edu This enzymatic reduction is highly valued for its cost-effectiveness, environmental friendliness, and ability to establish a critical stereocenter.

The resulting chiral alcohol, methyl (3R)-3-hydroxy-5-hexenoate, is a versatile intermediate. It has been successfully utilized as a key building block, or synthon, for the lactone portion of mevinic acids. researchgate.netpsu.edu Mevinic acids, such as compactin and mevinolin, are a class of natural products known for their polyketide structures. The synthesis of the core lactone structure of these molecules relies on the stereochemistry established by the enzymatic reduction of methyl 3-oxo-5-hexenoate. The terminal double bond and the ester functionality of the synthon allow for further chemical manipulations to construct the full carbon skeleton of the target natural product analogues. researchgate.net

Table 1: Chemoenzymatic Reduction of Methyl 3-oxo-5-hexenoate

Substrate Reagent/Catalyst Product Enantiomeric Excess (ee) Application of Product Reference

Precursor for Heterocyclic Compound Synthesis

The utility of 5-Hexenoic acid, 3-oxo-, methyl ester as a direct precursor for the synthesis of heterocyclic compounds is not extensively documented in available scientific literature. While β-keto esters are a well-known class of starting materials for synthesizing a wide variety of heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) through condensation reactions with dinucleophiles, specific examples employing methyl 3-oxo-5-hexenoate for this purpose are not readily found. The presence of the terminal alkene could potentially interfere with or be used in subsequent intramolecular reactions after the initial heterocycle formation, but dedicated studies focusing on this application are not apparent in the reviewed literature.

Intermediate in the Formation of Macrocyclic Structures

The chiral synthon derived from methyl 3-oxo-5-hexenoate plays a crucial role as an intermediate in the formal synthesis of complex macrocycles. The enantiomerically enriched methyl (3R)-3-hydroxy-5-hexenoate, obtained via Baker's yeast reduction, is a key component in strategies aimed at constructing large-ring systems found in certain natural products. researchgate.netresearchgate.net

A notable example is its application in the formal synthesis of Leucascandrolide A, a complex macrolide with a unique 18-membered ring. researchgate.netresearchgate.net In the synthetic strategy for this molecule, the chiral hydroxy-ester serves as a starting point for the elaboration of a key fragment of the macrocycle. The stereocenter at the C-3 position, established early in the synthesis through the enzymatic reduction, is critical for controlling the stereochemistry of subsequent steps and ultimately the final three-dimensional structure of the macrocyclic target. The terminal alkene and ester functionalities are strategically manipulated through a sequence of reactions to build up the carbon chain and introduce other necessary functional groups before the final macrocyclization step. researchgate.net

Table 2: Application in Macrocycle Synthesis

Starting Material Key Intermediate Synthetic Target (Formal Synthesis) Key Contribution of Intermediate Reference

Construction of Advanced Organic Frameworks

There is no significant evidence in the surveyed scientific literature to suggest that this compound is used as a primary building block, or "linker," in the construction of advanced organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The synthesis of these porous materials typically requires rigid, multitopic ligands to form extended, crystalline networks. The flexibility and monofunctional nature (in the context of framework-building connectivity) of methyl 3-oxo-5-hexenoate make it an unsuitable candidate for these specific applications.

Advanced Analytical and Spectroscopic Characterization in Research

Elucidation of Stereochemistry and Regiochemistry

Stereochemistry and regiochemistry define the three-dimensional arrangement of atoms and the specific placement of functional groups, respectively. For "5-Hexenoic acid, 3-oxo-, methyl ester," these aspects are fundamental to its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While standard 1D NMR (¹H and ¹³C) provides primary information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the carbon skeleton.

For "this compound," techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the mapping of adjacent protons through the molecule's backbone. An HSQC spectrum correlates each proton signal with the carbon atom it is directly attached to, confirming the C-H framework.

Based on established principles of NMR spectroscopy for fatty acid methyl esters and related keto-esters, the following table presents the predicted ¹H and ¹³C NMR chemical shifts. magritek.com

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey 2D NMR Correlations (COSY, HMBC)
C1 (Ester Carbonyl)~167--HMBC to C2, O-CH₃
C2~48~3.5sCOSY to C4; HMBC to C1, C3
C3 (Keto Carbonyl)~200--HMBC to C2, C4
C4~45~2.9tCOSY to C2, C5; HMBC to C3, C5, C6
C5~135~5.9mCOSY to C4, C6; HMBC to C3, C4, C6
C6~120~5.2mCOSY to C5; HMBC to C4, C5
O-CH₃~52~3.7sHMBC to C1

This is an interactive data table. Predictions are based on analogous structures and standard chemical shift values.

Solid-state NMR would be utilized if the compound is in a solid or semi-solid state to provide information on molecular packing and conformational dynamics within the crystal lattice.

Chiral chromatography is a critical technique for separating enantiomers—mirror-image isomers—of a chiral compound. However, "this compound" is an achiral molecule as it does not possess a stereocenter and lacks plane or rotational symmetry elements that would make it chiral. Therefore, chiral chromatography is not applicable for its enantiomeric resolution. The technique would become relevant if, for example, the ketone at the C3 position was reduced to a hydroxyl group, creating a chiral center at that position. In such a scenario, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase would be essential to separate the resulting (R) and (S) enantiomers. tcichemicals.comnih.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling in Research Samples

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. jeol.com For "this compound" (C₇H₁₀O₃), the theoretical exact mass can be calculated.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry, which causes the molecule to fragment in a predictable manner. jeol.com The resulting fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure. Soft ionization techniques, such as field ionization (FI), can be used to observe the molecular ion with minimal fragmentation. jeol.com HRMS is also invaluable for impurity profiling, as it can detect and help identify trace-level contaminants in a research sample by their exact masses.

PropertyValue
Molecular FormulaC₇H₁₀O₃
Theoretical Exact Mass142.06299 Da
Predicted Key Fragments (EI-MS) Exact Mass of Fragment
[M - OCH₃]⁺111.04462 Da
[M - COOCH₃]⁺83.04968 Da
[CH₃CO]⁺43.01839 Da

This is an interactive data table based on the compound's structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectra-analysis.com For fatty acid methyl esters, the carbonyl (C=O) stretching vibration is a particularly strong and useful band. nih.gov

In "this compound," two distinct carbonyl groups (ketone and ester) and a carbon-carbon double bond are present. Their vibrations are expected to appear at different wavenumbers, allowing for their clear identification. IR spectroscopy is particularly sensitive to polar bonds like carbonyls, while Raman spectroscopy is often more effective for non-polar bonds like the C=C double bond. researchgate.netresearchgate.net

Functional GroupType of VibrationExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
C=C (Alkene)Stretch~1640-1680~1640-1680 (strong)
C=O (Ketone)Stretch~1715-1725~1715-1725
C=O (Ester)Stretch~1735-1750~1730-1750
C-O (Ester)Stretch~1150-1250 (strong)Less prominent
=C-HStretch~3010-3100~3010-3100

This is an interactive data table. Ranges are based on typical values for these functional groups. nih.govresearchgate.netspectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is only applicable if the compound can be grown as a suitable single crystal. If "this compound" were successfully crystallized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule. It would also reveal how the molecules pack together in the crystal lattice. Currently, there are no published crystal structures for this specific compound in crystallographic databases.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Hexenoic acid, 3-oxo-, methyl ester, DFT calculations could elucidate key electronic properties. Such studies typically involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. While general principles of DFT are well-established, specific values for properties like the HOMO-LUMO gap and detailed MEP maps for this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the aliphatic chain in this compound suggests the existence of multiple, energetically accessible conformations. Molecular Dynamics (MD) simulations are a computational tool well-suited for exploring the conformational landscape of such molecules. By simulating the atomic motions over time, MD can identify stable conformers and the energetic barriers between them.

A comprehensive MD study would provide a detailed understanding of the molecule's three-dimensional structure and its dynamic behavior. This information is critical for understanding its physical properties and how it might interact with biological systems or other molecules. At present, no specific MD simulation studies for this compound have been published.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating reaction mechanisms. For this compound, these methods could be used to study a variety of potential reactions, such as nucleophilic attack at the carbonyl carbons or reactions involving the carbon-carbon double bond. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can determine the most likely reaction pathways and predict reaction rates.

Such studies provide a molecular-level understanding of chemical transformations. However, the scientific literature currently lacks specific quantum chemical investigations into the reaction mechanisms and transition states of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its infrared (IR) spectrum, identifying the vibrational frequencies of its functional groups. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

While computational methods for predicting spectroscopic data are well-developed, their application to this compound has not been reported. The following table illustrates the type of data that could be generated through such computational studies, though it is important to note that these are hypothetical values for illustrative purposes, as specific literature is unavailable.

Parameter Hypothetical Predicted Value
¹H-NMR Shift (ppm) Data not available
¹³C-NMR Shift (ppm) Data not available
IR Frequency (cm⁻¹) Data not available

Biocatalysis and Enzymatic Transformations

Enzymatic Synthesis of 5-Hexenoic Acid, 3-Oxo-, Methyl Ester

The enzymatic synthesis of β-keto esters, including "this compound," can be approached through various strategies, primarily leveraging the transesterification capabilities of lipases. While direct enzymatic synthesis of this specific compound is not extensively documented in publicly available research, the principles of lipase-catalyzed synthesis of related β-keto esters are well-established.

One common method involves the lipase-catalyzed reaction between a suitable acyl donor and an alcohol. For the synthesis of "this compound," this could theoretically involve the reaction of a more readily available ester of 3-oxo-5-hexenoic acid with methanol (B129727). Lipases, such as those from Candida antarctica (lipase B, often immobilized as Novozym 435), are frequently employed for such transformations due to their broad substrate scope and high stability in organic solvents. google.comgoogle.com

The general reaction can be depicted as follows:

R-CO-CH₂-CO-OR' + CH₃OH ⇌ R-CO-CH₂-CO-OCH₃ + R'OH

(Where R would be an allyl group for the target molecule)

Key factors influencing the yield and efficiency of such a synthesis include the choice of lipase (B570770), the solvent, temperature, and the molar ratio of the substrates. The use of an excess of methanol can help to drive the equilibrium towards the desired methyl ester product.

Another potential enzymatic route is the acylation of a precursor molecule. Lipase-catalyzed acylation using an appropriate acyl donor, such as an activated form of 3-oxo-5-hexenoic acid, could be a viable, though less common, synthetic strategy. nih.govresearchgate.net

Biotransformations Catalyzed by Enzymes (e.g., Lipases, Esterases, Oxidoreductases)

"this compound" can undergo various enzymatic biotransformations, offering pathways to novel derivatives.

Lipases and Esterases: These enzymes are primarily involved in hydrolysis and esterification reactions. The hydrolysis of the methyl ester of 3-oxo-5-hexenoic acid to its corresponding carboxylic acid can be catalyzed by esterases. thieme-connect.de This reaction is often highly selective and can be performed under mild aqueous conditions. Conversely, as mentioned in the synthesis section, lipases can catalyze the formation of the ester from the corresponding acid and alcohol. scielo.br The direction of the reaction (hydrolysis or synthesis) is largely controlled by the water activity in the reaction medium.

Oxidoreductases: This class of enzymes catalyzes oxidation and reduction reactions. For a substrate like "this compound," oxidoreductases could potentially act on either the ketone or the carbon-carbon double bond. While specific examples for this exact molecule are scarce, general principles from related unsaturated keto esters can be inferred. For instance, certain oxidoreductases could potentially catalyze the reduction of the keto group to a hydroxyl group, or the reduction of the double bond. researchgate.netresearchgate.netnih.gov The outcome would be highly dependent on the specific enzyme and reaction conditions used.

Stereoselective Bioreductions and Biooxidations of Related Substrates

A significant area of interest in the biocatalysis of β-keto esters is the stereoselective reduction of the ketone functionality to produce chiral β-hydroxy esters. These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Stereoselective Bioreductions: The reduction of the 3-oxo group in "this compound" would yield methyl 3-hydroxy-5-hexenoate. This transformation can be achieved with high enantioselectivity using various biocatalysts, particularly ketoreductases (KREDs) and whole-cell systems like baker's yeast (Saccharomyces cerevisiae).

KREDs are a class of oxidoreductases that are highly efficient in the asymmetric reduction of ketones. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) can often be controlled by selecting a KRED with the appropriate stereopreference. Research on the bioreduction of α,β-unsaturated ketones has shown that enzymes can achieve high diastereoselectivity and enantioselectivity. researchgate.net

The table below summarizes typical results for the bioreduction of related β-keto esters using different biocatalysts, illustrating the potential for stereoselective synthesis.

SubstrateBiocatalystProductDiastereomeric Excess (de)Enantiomeric Excess (ee)
Ethyl 4-chloro-3-oxobutanoateBaker's YeastEthyl (S)-4-chloro-3-hydroxybutanoate>95%>99%
Ethyl benzoylacetateCandida parapsilosisEthyl (S)-3-hydroxy-3-phenylpropanoate->99%
Methyl 3-oxopentanoatePichia pastoris expressing a KREDMethyl (R)-3-hydroxypentanoate->99%

Biooxidations: While less common than bioreductions in this context, biooxidations of related substrates can also be envisioned. For example, an oxidoreductase could potentially introduce a hydroxyl group at an allylic position or epoxidize the double bond of "this compound." However, such transformations are highly specific to the enzyme and substrate and would require dedicated research to develop.

Potential in Materials Science Research

Integration into Polymer Systems and Hybrid Materials

The presence of a terminal double bond in 5-Hexenoic acid, 3-oxo-, methyl ester allows for its direct participation in polymerization reactions. This characteristic enables its integration as a monomer into various polymer backbones, thereby introducing both a keto and an ester functionality. These pendant groups can significantly influence the physical and chemical properties of the resulting polymer, such as its polarity, solubility, and thermal stability.

Furthermore, the β-keto ester moiety can act as a chelating agent for metal ions, opening up possibilities for the creation of hybrid organic-inorganic materials. These materials can exhibit unique optical, electronic, or catalytic properties. The keto group can also serve as a reactive site for post-polymerization modifications, allowing for the grafting of other molecules or the formation of cross-linked networks. This versatility makes it a candidate for developing stimuli-responsive polymers, where changes in the environment (e.g., pH, temperature) can trigger a change in the material's properties.

Recent research into β-ketoesters has highlighted their utility in creating chemically recyclable and robust thermosets. For instance, the reaction of β-ketoester groups with 1,3-diols can form cleavable β-(1,3-dioxane)ester linkages, enabling the cross-linking of polymers like poly(vinyl alcohol) (PVA). nih.gov This approach leads to high-performance thermosets with improved mechanical properties that can be deconstructed under acidic conditions for polymer recovery. nih.gov

Synthesis of Monomers for Advanced Polymer Architectures

Beyond its direct use as a monomer, this compound can serve as a precursor for the synthesis of more complex monomers. The vinyl group and the β-keto ester functionality can be independently or sequentially modified to introduce a wide range of other chemical groups. This allows for the design of monomers with specific functionalities tailored for advanced polymer architectures such as block copolymers, graft copolymers, and star polymers.

For example, the vinyl group can undergo controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of well-defined homopolymers or block copolymers where one block contains the keto-ester functionality. Such block copolymers can self-assemble into ordered nanostructures, which are of interest for applications in nanotechnology and drug delivery. The synthesis of well-defined photodegradable poly(vinyl ketone)s and their block copolymers has been demonstrated using RAFT polymerization, highlighting the potential for creating smart materials.

The ability to synthesize well-defined vinyl ketone-based polymers opens up avenues for creating complex macromolecular architectures. These polymers can have predictable molecular weights and low polydispersities, which is crucial for controlling their final properties and performance in various applications.

Application in Surface Chemistry and Functional Coatings

The functional groups of this compound make it a promising candidate for applications in surface chemistry and the development of functional coatings. The ester group can promote adhesion to various substrates, while the vinyl group can be used to covalently attach the molecule to a surface via polymerization or other surface modification techniques.

Polymers and copolymers derived from this monomer can be used to create coatings with specific properties. For instance, the presence of the keto group can enhance the coating's resistance to certain chemicals or provide a site for further functionalization, such as the attachment of bioactive molecules or chromophores. This could lead to the development of anti-fouling, self-healing, or sensoric coatings.

The general class of poly(keto-esters) has been noted for its utility in adhesives and coatings, suggesting a direct application pathway for polymers derived from this compound. google.com Furthermore, the principles of grafting polymers onto surfaces can be applied, where polymers containing this monomer could be attached to a substrate to alter its surface properties, such as wettability, biocompatibility, or chemical resistance. Research on surface grafting has shown that it is a proficient method for adjusting surface energy and can be achieved through various polymerization techniques.

The reactivity of the β-keto ester group can also be exploited for cross-linking in coating formulations, leading to durable and resistant films. The condensation reaction between β-ketoesters and primary amines, for example, is an efficient method for polymer functionalization and cross-linking at room temperature. researchgate.net This type of chemistry could be employed to create robust and functional surface coatings.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying 5-hexenoic acid, 3-oxo-, methyl ester in complex mixtures?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. For example, in phytochemical profiling, GC-MS with electron ionization can detect the compound based on retention time, molecular mass, and fragmentation patterns. Infrared (IR) spectroscopy is complementary, with characteristic absorption bands at 1410 cm⁻¹ (C=O stretching), 987–990 cm⁻¹ (C-O ester), and 910–913 cm⁻¹ (C=C bending) to confirm the absence of isomerization (e.g., 4-hexenoic acid vs. 5-hexenoic acid) .

Q. How can this compound be synthesized in a laboratory setting?

  • Methodology : Pyrolysis of β-caprolactone derivatives at controlled temperatures (520–590°C) yields 5-hexenoic acid, which can be esterified using methanol and acid catalysts. Alternatively, esterification of 5-hexynoic acid with methanol and p-toluenesulfonic acid produces the methyl ester, followed by oxidation to introduce the 3-oxo group .

Q. What are the critical parameters for optimizing the yield of this compound during pyrolysis?

  • Methodology : Temperature control is essential. Pyrolysis at 590°C results in higher gas loss (25%) but generates 53% titratable acid (hexenoic acid), while lower temperatures (520°C) minimize decomposition but reduce acid yield to 5%. Reaction time and inert atmosphere (e.g., nitrogen) further prevent undesired side reactions .

Advanced Research Questions

Q. How do structural features of this compound influence its stability under thermal degradation?

  • Methodology : Computational modeling (e.g., Fisher-Hirschfelder models) and kinetic studies reveal that the α,β-unsaturated ester moiety facilitates six-membered ring formation during pyrolysis, stabilizing intermediates. IR and NMR spectroscopy track isomerization risks (e.g., cis/trans or positional shifts in the double bond) under varying conditions .

Q. What contradictions exist in GC-MS data interpretation for 5-hexenoic acid derivatives, and how can they be resolved?

  • Methodology : Co-elution of structurally similar compounds (e.g., 3-oxo vs. 4-oxo isomers) may lead to misidentification. To resolve this:

  • Use high-resolution MS to distinguish molecular formulas (e.g., C₇H₁₀O₃ vs. C₈H₁₂O₂).
  • Compare retention indices (RI) with reference standards.
  • Validate via derivatization (e.g., p-toluide or p-bromophenacyl ester formation) and cross-check spectral libraries .

Q. What molecular targets and pathways are implicated in the pharmacological activity of 3-oxo-methyl ester derivatives?

  • Methodology : Network pharmacology and molecular docking studies identify interactions with targets like Akt1 in the PI3K-Akt signaling pathway. For example, ursane-type 3-oxo-methyl esters exhibit anti-cancer activity by binding Akt1 with higher affinity than standard ligands (ΔG = -9.2 kcal/mol). In vitro assays (e.g., kinase inhibition) validate these predictions .

Q. How does the presence of this compound in cultural heritage materials inform preservation strategies?

  • Methodology : Pyrolysis-GC/MS (Py-GC/MS) detects the compound in aged polymers or adhesives used in artifact restoration. Accelerated aging experiments (e.g., UV/thermal exposure) track degradation kinetics, while IR imaging maps spatial distribution in historical samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.